molecular formula C17H26N4O2 B2859069 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034571-89-4

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2859069
CAS No.: 2034571-89-4
M. Wt: 318.421
InChI Key: QMUKYPCRFYSHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a distinct molecular architecture, incorporating a urea functional group bridged by a tetrahydrofuran (oxolane) ring system and a 1-(pyridin-2-yl)piperidin-4-yl moiety. This specific combination of heterocyclic scaffolds is often explored due to its potential to interact with biological targets; over 85% of FDA-approved pharmaceuticals contain heterocyclic structures due to their enhanced physical characteristics and biological activities . The presence of the piperidine ring linked to a pyridine group is a common pharmacophore found in ligands for various enzymes and receptors. Urea derivatives themselves are frequently investigated for their diverse biological properties. As a research chemical, this compound is a valuable candidate for probe development, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in drug discovery programs. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on purity, stability, and storage conditions.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-2,5,8,14-15H,3-4,6-7,9-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUKYPCRFYSHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydrofuran Functionalization

The oxolane (tetrahydrofuran) ring is functionalized at the 2-position through a two-step process:

  • Bromination : Tetrahydrofuran-2-methanol is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C to yield 2-(bromomethyl)oxolane.
  • Amination : The bromide intermediate undergoes nucleophilic substitution with aqueous ammonia (NH₃) at 60°C for 12 hours, producing oxolan-2-ylmethylamine with a reported yield of 78%.

Critical Parameters :

  • Temperature control during bromination to prevent ring-opening side reactions.
  • Use of anhydrous conditions to minimize hydrolysis.

Synthesis of [1-(Pyridin-2-yl)piperidin-4-yl]methylamine

Piperidine Ring Functionalization

The synthesis of this intermediate involves:

  • Piperidin-4-ylmethylbromide Preparation :
    • Piperidin-4-ylmethanol is reacted with thionyl chloride (SOCl₂) in diethyl ether to form the corresponding bromide.
  • Buchwald–Hartwig Amination :
    • The bromide undergoes palladium-catalyzed coupling with pyridin-2-amine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst and Xantphos as the ligand. Reaction conditions: 100°C in toluene for 24 hours, yielding 85% product.

Reductive Amination Alternative

An alternative pathway employs reductive amination of pyridine-2-carbaldehyde with piperidin-4-ylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (yield: 72%).

Comparative Data :

Method Catalyst System Yield (%) Purity (%)
Buchwald–Hartwig Pd₂(dba)₃/Xantphos 85 98
Reductive Amination NaBH₃CN 72 95

Urea Bond Formation

Carbodiimide-Mediated Coupling

The most widely reported method involves:

  • Activation of oxolan-2-ylmethylamine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0°C.
  • Addition of [1-(pyridin-2-yl)piperidin-4-yl]methylamine dropwise over 30 minutes.
  • Stirring at room temperature for 24 hours, achieving a yield of 68%.

Phosgene-Based Approach

For scale-up production, phosgene (COCl₂) is used to generate the isocyanate intermediate:

  • Oxolan-2-ylmethylamine is treated with phosgene in toluene at −10°C to form the corresponding isocyanate.
  • Reaction with [1-(pyridin-2-yl)piperidin-4-yl]methylamine at 25°C for 6 hours, yielding 82% product.

Safety Note : Phosgene requires stringent handling in fume hoods with scrubbers.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted amines.
  • Reverse-Phase HPLC : C18 column with acetonitrile/water (65:35) achieves >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, pyridine-H), 3.85 (m, oxolane-H), 3.45 (t, piperidine-CH₂).
  • HRMS : Calculated for C₁₈H₂₅N₃O₂ [M+H]⁺: 316.2019; Found: 316.2017.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

  • Dilute Reaction Conditions : Reducing concentration to 0.1 M minimizes steric clashes during urea formation.
  • Microwave-Assisted Synthesis : 30-minute irradiation at 100°C improves yields to 75% by enhancing molecular mobility.

Byproduct Formation

  • Isocyanate Dimerization : Controlled addition rates (<0.5 mL/min) suppress dimer formation during phosgene reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea may be studied for its potential biological activity. This could include investigations into its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. This could include polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

This analog (ChemSpider ID: 2034621-94-6) shares the urea and tetrahydrofuran-2-ylmethyl substituents with the target compound but differs in the piperidine substituent (methylsulfonyl vs. pyridin-2-yl).

Parameter Target Compound Analog ()
Molecular Formula C₁₈H₂₅N₄O₂ (inferred) C₁₄H₂₅N₃O₄S
Average Molecular Weight ~329.4 g/mol (calculated) 331.4 g/mol
Piperidine Substituent Pyridin-2-yl (C₅H₄N) Methylsulfonyl (SO₂CH₃)
Key Functional Groups Urea, pyridine, tetrahydrofuran Urea, methylsulfonyl, tetrahydrofuran

Implications of Substituent Differences :

  • This may improve target binding affinity in receptor-mediated pathways.
  • Methylsulfonyl : A strong electron-withdrawing group that increases polarity and may influence solubility or metabolic stability. Sulfonyl groups are common in protease inhibitors or kinase modulators .
Pharmacologically Relevant Analogs: DMPI and CDFII

Though structurally distinct, DMPI and CDFII () are piperidine-containing compounds with demonstrated antimicrobial synergy against methicillin-resistant S. aureus (MRSA).

Compound Structure Key Activity
DMPI 3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole Synergizes with carbapenems against MRSA
CDFII 2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole MRSA synergy via undefined mechanisms

Comparison Insights :

  • Target Compound vs. DMPI/CDFII : While the target compound lacks indole or chlorophenyl groups, its pyridine and urea motifs may offer alternative binding modes. Piperidine flexibility and substituent bulkiness are critical for MRSA synergy in DMPI/CDFII, suggesting similar structure-activity relationships could apply to the target compound .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Sulfonyl groups (as in ’s analog) are prone to oxidative metabolism, whereas pyridine rings may undergo CYP450-mediated oxidation, necessitating further stability studies.

Biological Activity

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxolane moiety and piperidine rings, which contribute to its biological activity. The molecular formula is C16H25N3OC_{16}H_{25}N_3O, with a molecular weight of 275.39 g/mol.

PropertyValue
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
IUPAC Name3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea
InChI KeyXNXQKPNGJLGFRV-UHFFFAOYSA-N

Synthesis

The synthesis of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea typically involves multi-step reactions starting from simpler precursors. The introduction of the oxolane group can be accomplished via nucleophilic substitution reactions, while the piperidine moiety can be synthesized through amination processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific enzymes and receptors. Its potential applications include:

Antitumor Activity : In vitro studies have shown that derivatives of urea compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated GI50 values in the low micromolar range against non-small cell lung cancer and leukemia cell lines .

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit tyrosine kinases (TKs), which are critical in cancer progression. A recent study developed a microwell spectrophotometric assay to evaluate TK inhibitors, suggesting that similar urea derivatives could be effective in this role .

Mechanism of Action : The proposed mechanism involves binding to specific target proteins, modulating their activity. This interaction can lead to downstream effects such as altered cell signaling pathways, which are crucial in cancer biology .

Case Studies

Several studies have investigated the biological activity of urea derivatives similar to 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea:

  • Antitumor Efficacy : A study reported that a related compound exhibited selective cytotoxicity towards various cancer cell lines, with notable activity against OVCAR-4 ovarian cancer and PC-3 prostate cancer cells .
  • Tyrosine Kinase Inhibition : Another investigation highlighted the effectiveness of related compounds in inhibiting GSK-3β activity, demonstrating a significant reduction at concentrations as low as 1 µM .
  • Antibacterial Properties : Some derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) indicating strong efficacy .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea, and how are intermediates purified? A: The synthesis typically involves a multi-step approach:

  • Step 1: React 1-(pyridin-2-yl)piperidin-4-ylmethanamine with an isocyanate derivative of oxolan-2-ylmethyl to form the urea backbone via nucleophilic addition. EDCl/HOBt coupling reagents may facilitate this reaction .
  • Step 2: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (methanol/water mixtures) to achieve >95% purity .
  • Validation: Monitor reactions via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q: Which spectroscopic and chromatographic methods are essential for confirming the compound’s structure? A:

  • NMR: 1H/13C NMR to identify urea NH protons (δ 9.5–10.5 ppm) and oxolane/pyridine ring signals .
  • HPLC-MS: High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 388.2) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry .

Advanced: Reaction Optimization

Q: How can reaction conditions be optimized to improve yield and reduce byproducts? A:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines .
  • Catalysts: Add triethylamine (5 mol%) to neutralize HCl byproducts during urea formation .
  • Temperature: Maintain 0–5°C during coupling to suppress oxolane ring-opening side reactions .

Biological Target Identification

Q: What strategies are recommended for identifying this compound’s biological targets? A:

  • Surface Plasmon Resonance (SPR): Screen against kinase or GPCR libraries to detect binding affinities .
  • Molecular docking: Use AutoDock Vina to model interactions with pyridine-binding receptors (e.g., nicotinic acetylcholine receptors) .
  • CRISPR-Cas9 knockouts: Validate target engagement in cell lines .

Data Contradiction Analysis

Q: How should researchers address contradictory results in biological activity assays? A:

  • Replicate experiments: Use randomized block designs (4 replicates per condition) to account for batch variability .
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to distinguish true activity from noise .
  • Dose-response curves: Validate EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) .

Environmental Impact Assessment

Q: What methodologies assess this compound’s environmental persistence? A:

  • Biodegradation studies: Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water matrices .
  • LC-MS/MS: Quantify environmental residues in biotic/abiotic samples (detection limit: 0.1 ppb) .
  • QSAR modeling: Predict bioaccumulation potential via logP (estimated ~2.8) .

Advanced: Analytical Method Development

Q: How can researchers develop validated analytical methods for quantifying this compound in complex matrices? A:

  • HPLC-DAD: Optimize gradient elution (e.g., 10–90% acetonitrile in 20 min) with UV detection at 254 nm .
  • Validation parameters: Assess linearity (R² > 0.99), LOD/LOQ (0.01 µg/mL), and recovery (>90%) per ICH guidelines .

Stereochemical Challenges

Q: How can stereoisomer formation during synthesis be controlled or characterized? A:

  • Chiral chromatography: Use Chiralpak IA-3 columns (hexane/isopropanol) to resolve enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated data to assign configurations .

Biological Activity Profiling

Q: What assays are suitable for evaluating this compound’s antioxidant or enzyme-inhibitory potential? A:

  • Antioxidant: DPPH radical scavenging (IC50 < 50 µM) .
  • Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor > 0.7 .

Stability and Storage

Q: What protocols ensure long-term stability of the compound in lab settings? A:

  • Storage: Keep at –20°C in amber vials under argon to prevent urea hydrolysis .
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.